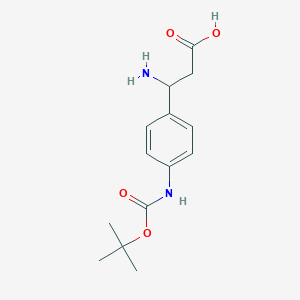

3-Amino-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid

Description

3-Amino-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid is a β-amino acid derivative featuring a propanoic acid backbone with two functional groups:

- An amino group (-NH₂) at the β-position.

- A 4-((tert-butoxycarbonyl)amino)phenyl substituent.

The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes. This compound is of interest in medicinal chemistry, particularly in peptide synthesis and drug design, where Boc protection is widely utilized to prevent unwanted side reactions .

Properties

Molecular Formula |

C14H20N2O4 |

|---|---|

Molecular Weight |

280.32 g/mol |

IUPAC Name |

3-amino-3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid |

InChI |

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-10-6-4-9(5-7-10)11(15)8-12(17)18/h4-7,11H,8,15H2,1-3H3,(H,16,19)(H,17,18) |

InChI Key |

VGZYANPTTUSKSB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(CC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Protection Strategy

- The synthesis typically begins with commercially available amino acids or their derivatives, such as 3-amino-3-phenylpropanoic acid or related precursors.

- The amino group is protected using the tert-butoxycarbonyl (Boc) group, commonly introduced by reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine (TEA).

- This Boc protection is essential to prevent unwanted side reactions during subsequent synthetic steps and to allow selective peptide bond formation later.

Synthetic Route Overview

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Starting amino acid or derivative | Commercially available amino acid precursor | Purity of starting material critical |

| 2 | Boc protection of amino group | Di-tert-butyl dicarbonate, triethylamine, dichloromethane (DCM), room temperature | Reaction monitored by TLC or HPLC; yields >90% achievable |

| 3 | Introduction of 4-aminophenyl substituent if not present | Coupling reactions or functional group transformations | May require palladium-catalyzed coupling or nucleophilic substitution |

| 4 | Purification | Chromatography (e.g., silica gel column chromatography) | Ensures >95% purity for biological applications |

| 5 | Characterization | NMR, HPLC, HRMS | Confirms structure and purity |

Reaction Conditions and Optimization

- Boc protection is usually performed at room temperature in an organic solvent such as dichloromethane, with triethylamine serving as a base to neutralize generated acid.

- Reaction times vary but typically range from 1 to 4 hours depending on steric hindrance.

- Temperature control is critical to prevent Boc group cleavage or side reactions.

- The presence of electron-withdrawing groups on the aromatic ring, such as fluorine or trifluoromethyl, can affect reaction rates and may require longer reaction times or slightly elevated temperatures.

Purification and Quality Control

- After synthesis, the crude product is purified by chromatographic techniques, often silica gel column chromatography or preparative HPLC.

- Purity is typically assessed by reverse-phase HPLC using C18 columns with UV detection at wavelengths between 210 and 254 nm.

- Structural confirmation is done using ¹H and ¹³C NMR spectroscopy, where the Boc tert-butyl group appears as a singlet near δ 1.4 ppm.

- High-resolution mass spectrometry (HRMS) is employed to confirm the molecular ion peak, ensuring the integrity of the Boc-protected amino acid and absence of deprotection or side products.

3 Research Outcomes and Data Analysis

Yield and Purity

- Typical yields for the Boc protection step exceed 90%, with final isolated product purity greater than 95% after purification.

- The Boc group provides stability during synthesis but requires careful handling to prevent hydrolysis, especially under acidic or basic conditions.

Stability Considerations

| Condition | Stability Impact | Recommendations |

|---|---|---|

| Storage at -20°C under inert atmosphere | Maintains Boc integrity and prevents hydrolysis | Use argon or nitrogen atmosphere; store in desiccators |

| Exposure to moisture or acidic/basic conditions | Accelerates Boc deprotection and degradation | Avoid prolonged exposure; use dry solvents |

| Solvent choice | DMSO may catalyze Boc cleavage over time | Prefer dry organic solvents like DCM or ethyl acetate |

Mechanistic Insights

- The Boc group acts as a carbamate protecting group, stabilizing the amino functionality during synthetic transformations.

- Upon deprotection (usually under acidic conditions such as trifluoroacetic acid treatment), the free amino acid is regenerated, allowing peptide bond formation.

- The chiral center at the 3-position is preserved throughout synthesis, which is critical for biological activity in peptide synthesis.

4 Comparative Table of Preparation Parameters

| Parameter | Typical Condition | Outcome/Notes |

|---|---|---|

| Boc Protection Reagent | Di-tert-butyl dicarbonate (Boc anhydride) | High selectivity for amino group |

| Base | Triethylamine (TEA) | Neutralizes acid byproducts |

| Solvent | Dichloromethane (DCM) | Good solubility and reaction medium |

| Temperature | Room temperature (20–25°C) | Prevents Boc cleavage |

| Reaction Time | 1–4 hours | Dependent on steric hindrance |

| Purification | Silica gel chromatography or preparative HPLC | Achieves >95% purity |

| Storage | -20°C, inert atmosphere | Maintains compound stability |

5 Summary

The preparation of 3-Amino-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid involves Boc protection of the amino group on a phenylpropanoic acid derivative. The process relies on commercially available starting materials, Boc anhydride for protection, and triethylamine as a base in an organic solvent such as dichloromethane. Reaction conditions are optimized to balance high yield (>90%) and purity (>95%), with purification commonly achieved by chromatography. Analytical techniques including HPLC, NMR, and HRMS confirm the product’s identity and quality. Stability considerations emphasize storage under inert atmosphere at low temperature to prevent Boc group hydrolysis. This compound’s preparation is well-established and critical for peptide synthesis and pharmaceutical applications.

Chemical Reactions Analysis

3-Amino-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid undergoes various chemical reactions, including:

Substitution Reactions: The Boc-protected amino group can be selectively deprotected under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Oxidation and Reduction: The phenyl ring can undergo electrophilic aromatic substitution reactions, while the amino group can participate in oxidation and reduction reactions.

Coupling Reactions: The compound is often used in peptide coupling reactions, where the carboxyl group reacts with amino groups of other amino acids to form peptide bonds. Common reagents for these reactions include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, deprotection of the Boc group yields the free amine, which can then participate in further coupling reactions to form peptides.

Scientific Research Applications

3-Amino-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules. Its Boc-protected amino group allows for selective reactions, making it valuable in multi-step synthesis.

Biology: The compound is used in the study of enzyme-substrate interactions and protein synthesis. It serves as a model compound for understanding the behavior of amino acids in biological systems.

Medicine: Research into drug development often utilizes this compound to design and synthesize peptide-based therapeutics. Its structural properties make it a useful tool in the development of enzyme inhibitors and receptor agonists/antagonists.

Industry: In industrial applications, it is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid is primarily related to its role as a building block in peptide synthesis. The Boc-protected amino group allows for selective deprotection and subsequent coupling reactions. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or receptor binding in medicinal chemistry.

Comparison with Similar Compounds

Electron-Donating Groups

- 3-(Boc-amino)-3-(4-methoxyphenyl)propanoic acid (): Substituent: Methoxy (-OCH₃) at the para position. Impact: The methoxy group increases electron density on the phenyl ring, enhancing solubility in polar solvents. However, the absence of a Boc-protected amine on the phenyl ring reduces steric bulk compared to the target compound. Applications: Used in studies requiring modulated electronic properties without steric hindrance .

Electron-Withdrawing Groups

- 3-Tert-butoxycarbonylamino-3-(3,5-dichlorophenyl)propanoic acid (): Substituent: Two chlorine atoms at meta positions. Applications: Suitable for designing protease inhibitors or receptor antagonists .

- tert-Butyl 3-amino-2-[4-(trifluoromethyl)benzyl]propanoate (): Substituent: Trifluoromethyl (-CF₃) at the para position. Impact: The -CF₃ group enhances lipophilicity and resistance to oxidative degradation. Unlike the target compound, the Boc group here is esterified, altering reactivity .

Backbone and Functional Group Modifications

Thiophene-Based Analog

- (3S)-3-[(tert-butoxycarbonyl)amino]-3-(2-thienyl)propanoic acid (): Substituent: Thiophene ring replaces the phenyl group. Applications: Explored in heterocyclic drug scaffolds targeting neurological disorders .

Boron-Containing Derivative

- (R)-2-((tert-Butoxycarbonyl)amino)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid (): Substituent: Boronate ester at the para position. Impact: The boronate group enables Suzuki-Miyaura cross-coupling reactions, making this compound a valuable intermediate in synthetic chemistry. Applications: Used in bioconjugation and radiopharmaceutical synthesis .

Steric and Protective Group Variations

- 3-((Tert-butoxycarbonyl)amino)-3-(4-(methylthio)phenyl)propanoic acid (): Substituent: Methylthio (-SCH₃) at the para position. Impact: The -SCH₃ group offers moderate electron-donating effects and increased steric bulk compared to -OCH₃. The Boc group remains intact, similar to the target compound. Applications: Investigated in prodrug designs due to sulfur’s redox activity .

Comparative Data Table

Research Findings and Implications

- Boc Protection : The Boc group in the target compound and its analogs ensures amine stability during synthesis, critical for peptide elongation and drug candidate optimization .

- Substituent Effects :

- Structural Diversity : Thiophene and boronate-containing derivatives expand utility in heterocyclic chemistry and targeted drug delivery, respectively .

Biological Activity

3-Amino-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid, often referred to as Boc-3-amino acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H20N2O4

- Molecular Weight : 296.34 g/mol

- CAS Number : 141403-49-8

The compound features a tert-butoxycarbonyl (Boc) protective group, commonly used in peptide synthesis to protect amines during reactions. Its structure allows for various modifications, enhancing its biological activity.

The biological activity of Boc-3-amino acid is primarily attributed to its role as a building block in peptide synthesis and its interaction with specific biological targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cellular signaling pathways, which can lead to therapeutic effects in various diseases, including cancer.

- Modulation of Protein Interactions : By acting as a ligand for specific proteins, Boc-3-amino acid can alter protein-protein interactions, potentially influencing cellular functions and disease progression.

Anticancer Properties

Research indicates that Boc-3-amino acid derivatives exhibit anticancer properties through multiple mechanisms:

- Cell Proliferation Inhibition : Studies have demonstrated that derivatives of this compound can significantly reduce the proliferation of cancer cells by inducing apoptosis (programmed cell death) .

- Inhibition of Tumor Growth : In vivo studies using mouse models have shown that administration of Boc-modified peptides led to reduced tumor sizes compared to control groups .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of Boc-3-amino acid:

- Cytoprotective Activity : The compound has been found to protect neuronal cells from oxidative stress and apoptosis induced by neurotoxic agents . This suggests a potential role in treating neurodegenerative diseases.

Case Studies

-

Study on Anticancer Activity :

- A study evaluated the effects of Boc-3-amino acid derivatives on various cancer cell lines, including breast and prostate cancer. Results indicated a significant decrease in cell viability at concentrations as low as 10 µM, with IC50 values ranging from 5 to 15 µM depending on the specific derivative used .

- Neuroprotection in Animal Models :

Data Table: Summary of Biological Activities

Q & A

Basic: What synthetic strategies are optimal for preparing 3-Amino-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid?

The compound is synthesized via a multi-step route involving Boc protection of the amine group , followed by coupling reactions. A typical protocol involves:

- Step 1 : Protection of the primary amine using tert-butoxycarbonyl chloride (Boc-Cl) in a polar aprotic solvent (e.g., THF) with a base like triethylamine (TEA) to prevent side reactions .

- Step 2 : Acidic deprotection of intermediates (e.g., using TFA in dichloromethane) to ensure selective reactivity .

- Step 3 : Purification via column chromatography (silica gel, petroleum ether/EtOAc gradient) or preparative HPLC (C18 or phenyl columns) to isolate the final product .

Key considerations include optimizing reaction temperatures (room temperature to 40°C) and monitoring progress via TLC or LCMS .

Basic: What is the role of the Boc group in this compound’s chemical reactivity?

The tert-butoxycarbonyl (Boc) group serves as a temporary protective moiety for the amine functionality , enabling selective modification of other reactive sites (e.g., the carboxylic acid group). This is critical in peptide synthesis to prevent unwanted side reactions during coupling steps . The Boc group is stable under basic conditions but can be cleaved under mild acidic conditions (e.g., TFA/DCM), preserving the integrity of the propanoic acid backbone .

Advanced: How does stereochemistry at the α-carbon influence biological activity?

The compound’s stereochemical configuration (R or S) at the α-carbon significantly impacts interactions with chiral biomolecules. For example:

- (R)-enantiomers may exhibit higher affinity for enzymes like aminopeptidases due to spatial compatibility with active sites .

- (S)-enantiomers could show reduced activity or off-target effects in receptor-binding assays .

Methodological recommendation : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) to resolve enantiomers and assign configurations via circular dichroism (CD) or X-ray crystallography .

Advanced: How can this compound be applied in enzyme inhibition studies?

The Boc-protected amino acid derivative is a versatile scaffold for designing enzyme inhibitors , particularly targeting:

- Aminoacyl-tRNA synthetases : Modify the phenyl ring with electron-withdrawing groups (e.g., -F, -CF₃) to enhance binding to the enzyme’s hydrophobic pocket .

- Proteases : Replace the Boc group with fluorogenic tags (e.g., AMC) for real-time kinetic assays .

Experimental design : Perform competitive inhibition assays (IC₅₀ determination) using fluorescence-based substrates and compare results with molecular docking simulations (e.g., AutoDock Vina) .

Advanced: How should researchers handle discrepancies in bioactivity data across structural analogs?

Contradictions often arise due to substituent positioning (e.g., para vs. meta halogenation) or backbone modifications (e.g., propanoic acid vs. phenylalanine derivatives). To resolve these:

- Systematic SAR analysis : Compare analogs like 3-Amino-3-(3-chlorophenyl)propanoic acid (no Boc group) and 3-(4-fluorophenyl)propanoic acid derivatives using standardized assays .

- Analytical validation : Use high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) to confirm structural homogeneity .

Advanced: What experimental approaches address contradictions in reported IC₅₀ values for enzyme inhibition?

Discrepancies may stem from assay conditions (e.g., buffer pH, ionic strength) or enzyme source variations . Mitigation strategies include:

- Standardized protocols : Use recombinant enzymes (e.g., expressed in E. coli) to ensure consistency .

- Control experiments : Co-test with reference inhibitors (e.g., bestatin for aminopeptidases) and validate via orthogonal methods like SPR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.